2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure combining a dihydropyrimidine ring, an isoxazole ring, and an acetamide group, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed in the presence of an acid catalyst.
Thioether Formation: The dihydropyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring is synthesized separately, often through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Final Coupling: The isoxazole derivative is coupled with the thioether-dihydropyrimidine intermediate under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups in the dihydropyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether.
Alcohols: From reduction of carbonyl groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the dihydropyrimidine ring suggests potential interactions with nucleotide-binding sites, while the isoxazole ring could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-((6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide: Similar structure but lacks the isoxazole ring.
N-(5-methylisoxazol-3-yl)-2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetamide: Similar but with variations in the substitution pattern on the dihydropyrimidine ring.
Uniqueness
The uniqueness of 2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the dihydropyrimidine and isoxazole rings in a single molecule is particularly noteworthy, as it may enhance its ability to interact with diverse biological targets.
This comprehensive overview should provide a solid foundation for understanding the compound and its potential applications
Properties
IUPAC Name |
2-[6-amino-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-3-5-12(6-4-10)22-13(18)8-15(23)20-17(22)26-9-16(24)19-14-7-11(2)25-21-14/h3-8H,9,18H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXKOQYTRDYXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NOC(=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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